allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a mouthful of a compound! Let’s break it down:
-
Structure: : The compound consists of a thiazolopyrimidine core fused with a thiophene ring and a dichlorobenzylidene moiety. The allyl group is attached to the thiazolopyrimidine ring.
-
Synonyms: : It’s also known by its IUPAC name: (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is susceptible to various reactions
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and Lewis acids are often employed.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused thiazolopyrimidine-thiophene structure sets it apart.
Similar Compounds: Other thiazolopyrimidines, such as raltegravir (an HIV integrase inhibitor), share similarities.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H16Cl2N2O3S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16Cl2N2O3S2/c1-3-8-29-21(28)18-12(2)25-22-26(19(18)16-5-4-9-30-16)20(27)17(31-22)10-13-6-7-14(23)11-15(13)24/h3-7,9-11,19H,1,8H2,2H3/b17-10+ |
InChI Key |
LEDMHNGTUJKBJS-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.